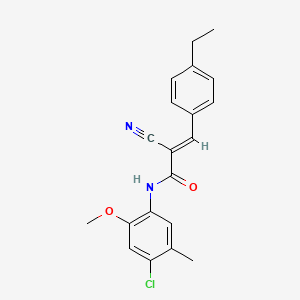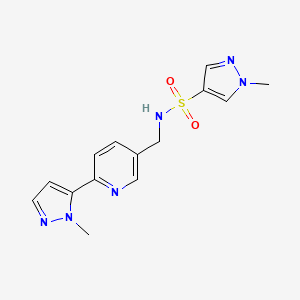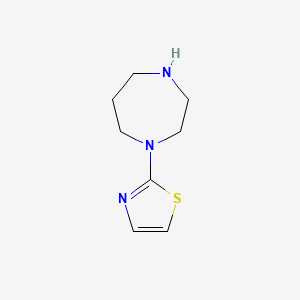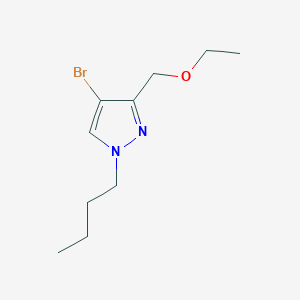![molecular formula C12H12BrFN2O2 B2585851 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1376365-58-0](/img/structure/B2585851.png)
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with the molecular formula C12H12BrFN2O2 and a molecular weight of 315.142. This compound is characterized by the presence of bromine, fluorine, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amidation: The intermediate product is then subjected to amidation with 2-(prop-2-enoylamino)ethylamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amidation in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The prop-2-enoylamino group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
科学的研究の応用
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-fluoro-2-methylaniline
- 4-Bromo-3-fluoro-2-methylphenylamine
Uniqueness
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is unique due to its specific combination of bromine, fluorine, and the prop-2-enoylaminoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
IUPAC Name |
4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSDWUZRLUOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
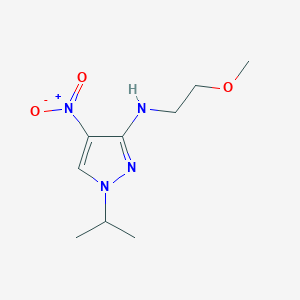
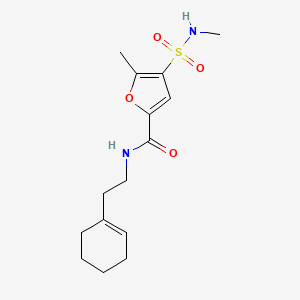
![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2585773.png)
![4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide](/img/structure/B2585774.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)
![ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B2585776.png)
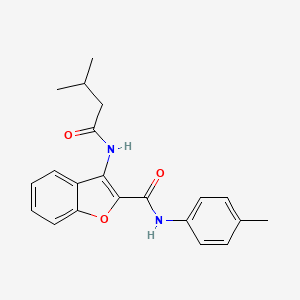
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
